molecular formula C18H15Cl2N3O3 B5449659 5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one

5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5449659
M. Wt: 392.2 g/mol
InChI Key: WOJFHKOBUZCRGN-UHFFFAOYSA-N
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Description

The compound is a benzimidazolone derivative with a morpholine ring and a dichlorophenyl group. Benzimidazolones are a class of organic compounds known for their wide range of biological activities . The morpholine ring is a common feature in many pharmaceuticals and is known to enhance water solubility and bioavailability .


Molecular Structure Analysis

The compound contains a benzimidazolone core, a morpholine ring, and a dichlorophenyl group. These groups are likely to contribute to the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could enhance water solubility, while the dichlorophenyl group could contribute to lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzimidazolone derivatives exhibit antimicrobial, antiviral, and anti-inflammatory activities .

Future Directions

Given the wide range of biological activities exhibited by benzimidazolone derivatives, this compound could be a potential candidate for further study in drug discovery .

Properties

IUPAC Name

5-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-12-3-1-10(7-13(12)20)16-9-23(5-6-26-16)17(24)11-2-4-14-15(8-11)22-18(25)21-14/h1-4,7-8,16H,5-6,9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJFHKOBUZCRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)NC(=O)N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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